1-(Oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound characterized by the presence of a tetrazole ring and a thiol functional group. Its molecular formula is , and it has a molecular weight of 186.24 g/mol. The compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science.
This compound can be synthesized through various chemical reactions involving appropriate precursors. It is available from chemical suppliers like American Elements and Sigma-Aldrich, which provide detailed specifications and safety information for researchers.
1-(Oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol falls under the category of tetrazole derivatives. Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom, which contribute to their unique chemical properties.
The synthesis of 1-(oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol typically involves the following methods:
The synthesis often requires controlled conditions such as temperature and pH to ensure high yield and purity of the product. Techniques such as refluxing in organic solvents or using microwave-assisted synthesis may be employed to enhance reaction efficiency.
The structure of 1-(oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol consists of a tetrazole ring bonded to an oxolane (tetrahydrofuran) moiety. The presence of the thiol (-SH) group contributes to its reactivity and potential biological activity.
1-(Oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol can participate in various chemical reactions:
Reactions involving this compound are often studied using techniques such as NMR spectroscopy and mass spectrometry to confirm product formation and analyze reaction pathways.
The mechanism of action for 1-(oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol primarily involves its ability to donate electrons due to the presence of the thiol group. This property allows it to interact with various biological macromolecules and metal ions.
Research indicates that the thiol group plays a crucial role in mediating biological activities, including antimicrobial effects and potential anticancer properties.
Relevant analyses often include thermal stability tests and solubility studies to determine practical applications in formulations.
1-(Oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol has several potential applications:
The systematic IUPAC name "1-(oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol" provides precise stereochemical and functional information about this heterocyclic compound. The root name "oxolan-3-yl" specifies the tetrahydrofuran (THF) ring system attached via its 3-position carbon atom to the tetrazole nitrogen. The parent heterocycle "1H-1,2,3,4-tetrazole-5-thiol" denotes a five-membered aromatic ring containing four nitrogen atoms, with a thiol (-SH) group at the 5-position. This naming follows IUPAC Rule C-542.1 for tetrazole derivatives and Rule B-4.1 for oxygen-containing heterocycles [1] [6].
Structurally, the molecule comprises two interconnected cyclic systems:
Table 1: Structural Variations in Tetrazole-Thiol Derivatives
Substituent Position | Representative Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
Oxolan-3-yl | 1-(Oxolan-3-yl)-1H-tetrazole-5-thiol | C₆H₁₀N₄OS | 186.24 | Chiral center at oxolane C3, thiol-thione tautomerism |
Oxolan-2-ylmethyl | 1-(Tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol | C₆H₁₀N₄OS | 186.24 | Flexible methylene linker, increased conformational freedom |
3-Methoxyphenyl | 1-(3-Methoxyphenyl)-1H-1,2,3,4-tetrazole-5-thiol | C₈H₈N₄OS | 208.24 | Extended π-system, planar aromatic substituent |
Phenyl | 1-Phenyl-1H-tetrazole-5-thiol | C₇H₆N₄S | 178.21 | Planar biaryl-like structure, high crystallinity |
Tetrazole-thiol chemistry emerged significantly in the 1960s with the development of efficient synthetic routes via [3+2] cycloadditions between azides and thiocyanates. Early applications exploited their metal-chelating properties for industrial purposes – 1-phenyl-1H-tetrazole-5-thiol (PMT) was patented as a copper corrosion inhibitor in 1965 [8]. The 1980s marked a pivotal shift toward pharmaceutical applications when researchers recognized the tetrazole ring's bioisosteric potential. A breakthrough occurred in oligonucleotide synthesis during the 1990s, where tetrazole-thiols replaced traditional thiophenols as capping agents in phosphoramidite solid-phase synthesis [6].
The critical innovation came through the EP1119578B1 patent, which disclosed tetrazole-thiols as superior capping reagents due to:
This application catalyzed systematic exploration of heterocyclic substituents. The oxolan-3-yl derivative emerged as an optimized candidate balancing:
The 1,2,3,4-tetrazole-5-thiol scaffold serves as a privileged bioisostere in medicinal chemistry due to its ability to mimic diverse functional groups while improving pharmacokinetic properties. Strategic replacements include:
Carboxylic Acid Bioisosterism:The tetrazole-thiol moiety effectively replaces -COOH groups in pharmacophores, particularly when deployed as a thione tautomer. The thiocarbonyl (C=S) group:
This is exemplified in angiotensin II receptor antagonists where oxolan-3-yl tetrazole-thiol derivatives demonstrated 3-fold higher oral bioavailability than carboxylic acid analogs [6].
Thiophosphate Mimicry:In nucleotide-mimicking therapeutics, the tetrazole-thiol scaffold replicates thiophosphate geometry (P-S⁻) with enhanced stability:
This application proved revolutionary in antisense oligonucleotide design, where 1-(oxolan-3-yl) derivatives serve as hydrolysis-resistant backbone modifiers [6].
Table 2: Bioisosteric Replacement Applications of Tetrazole-Thiol Derivatives
Target Functional Group | Replacement Advantage | Therapeutic Application | Performance Metric |
---|---|---|---|
Carboxylic Acid (-COOH) | Reduced plasma protein binding, enhanced CNS penetration | ACE inhibitors, AT₁ antagonists | 2-3× improved t₁/₂ vs. carboxylate analogs |
Thiophosphate (P=S) | Enhanced enzymatic stability | Antisense oligonucleotides | RNase H activation maintained with 100× stability increase |
Thiazolidinedione | Decreased hypoglycemia risk | PPARγ modulators | Retained efficacy with reduced adipogenic activity |
Phenol/Thiophenol | Lower toxicity, improved solubility | Kinase inhibitors, capping agents | 10× reduction in LC₅₀ values, enhanced aqueous formulation |
The oxolan-3-yl substituent specifically enhances these bioisosteric functions by:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: